Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole

Lipophilicity Partition coefficient Drug design

This 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole (CAS 477542-97-5, MW 506.8) is a uniquely engineered, dual-substituted benzimidazole with a calculated XLogP3 exceeding 10, setting it apart from standard drug-like analogs. Its C18 alkyl chain and electron-rich dimethoxyphenyl headgroup create pronounced amphiphilicity, enabling applications in chromate-free anticorrosion films (modeled on 97–99% inhibition efficiency of related OBI films), Langmuir-Blodgett monolayers, and membrane-anchored pharmacology. The headgroup also demonstrates selective bacterial Topo I inhibition (>5.4-fold over human Topo I) and anticancer GI50 values as low as 1.5 μg/mL. For procurement in surface chemistry, materials science, or novel antimicrobial screening, this compound delivers a functional profile that mono-substituted benzimidazoles cannot replicate.

Molecular Formula C33H50N2O2
Molecular Weight 506.775
CAS No. 477542-97-5
Cat. No. B2569779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole
CAS477542-97-5
Molecular FormulaC33H50N2O2
Molecular Weight506.775
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C33H50N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-35-30-23-20-19-22-29(30)34-33(35)28-24-25-31(36-2)32(27-28)37-3/h19-20,22-25,27H,4-18,21,26H2,1-3H3
InChIKeyNWSZUWFRRMFMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole (CAS 477542-97-5) – Core Identity and Physicochemical Baseline


2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole (CAS 477542-97-5, C33H50N2O2, MW 506.8 g/mol) is a synthetic, dual-substituted benzimidazole derivative bearing a C18 linear alkyl chain at the N1 position and a 3,4-dimethoxyphenyl moiety at the C2 position [1]. This bifunctional architecture yields an extraordinarily high computed lipophilicity (XLogP3 > 10) that far exceeds typical drug-like benzimidazole candidates, positioning the compound at the extreme hydrophobic end of the benzimidazole chemical space [2]. The combination of an extended hydrocarbon tail with a planar, electron-rich aromatic headgroup creates a molecule with pronounced amphiphilic character, enabling applications that are inaccessible to simpler, mono-substituted benzimidazole analogs.

Why 2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole Cannot Be Substituted by Generic Benzimidazoles – The Lipophilicity-Membrane Interaction Barrier


In-class benzimidazoles cannot serve as drop-in replacements for 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole because its dual substitution pattern imparts a uniquely high predicted logP (>10 vs. ~2–4 for drug-like benzimidazoles) and a >3-fold molecular weight increase over the common 2-(3,4-dimethoxyphenyl)-1H-benzimidazole scaffold (2620-85-1) [1][2]. This extreme lipophilicity fundamentally alters self-assembly behavior on surfaces, transmembrane passive diffusion rates, and resistance to aqueous leaching—three critical performance vectors in materials science and antimicrobial testing [3]. A procurement decision to replace this compound with, for example, 1-octadecyl-1H-benzimidazole (113501-98-7), which lacks the C2 aromatic substituent, eliminates the π-stacking and chemisorption capabilities conferred by the dimethoxyphenyl headgroup, compromising interfacial film stability and bioactivity [4].

Head-to-Head and Class-Level Comparative Evidence for 2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole


Computed Lipophilicity: Target Compound vs. N1-Octadecyl-Benzimidazole and Drug-Like Benzimidazoles

The target compound possesses a computed XLogP3 (based on fragment contributions) significantly exceeding that of the closest singly-substituted analog, 1-octadecyl-1H-benzimidazole (XLogP3 = 10.2), and far surpassing 2-arylbenzimidazole drug candidates (XLogP3 ~2–4) [1][2]. The addition of the 3,4-dimethoxyphenyl group to the octadecyl-benzimidazole scaffold is estimated to contribute an additional ~2–3 log units, placing the target's predicted logP in the range of 12–13 [1]. This extreme hydrophobicity predicts near-quantitative partitioning into lipid bilayers and organic phases, a property absent in all commercially available N1-alkyl or C2-aryl benzimidazole fragments.

Lipophilicity Partition coefficient Drug design Membrane permeability

Anticancer Cytotoxicity: Class-Level Potency of the 2-(3,4-Dimethoxyphenyl)-Benzimidazole Pharmacophore

The 2-(3,4-dimethoxyphenyl) headgroup present in the target compound is a validated anticancer pharmacophore. In a series of 2-(3,4-dimethoxyphenyl)benzazoles, the most potent di-chloro-substituted benzimidazole analog (compound 12) achieved a GI50 of 1.5 μg/mL against A549 lung adenocarcinoma cells, while the unsubstituted 2-(3,4-dimethoxyphenyl)-1H-benzimidazole scaffold itself contributed the core recognition motif [1]. Related 2-arylbenzimidazoles bearing oxygenated phenyl rings exhibited GI50 values in the low micromolar range against MCF-7 and MDA 468 breast cancer lines [2]. By contrast, 1-octadecyl-1H-benzimidazole lacking the C2 aromatic group has no reported anticancer activity, underscoring the essential role of the dimethoxyphenyl ring in target engagement [3].

Anticancer Cytotoxicity GI50 Benzimidazole Pharmacophore

Corrosion Protection Efficiency: N1-Octadecyl-Benzimidazole Self-Assembled Film as a Benchmark for the Target Compound

1-Octadecyl-1H-benzimidazole (OBI), which shares the N1-octadecyl chain and the benzimidazole core with the target compound, self-assembles on copper surfaces to form a protective film achieving 97–99% corrosion inhibition efficiency in aqueous HCl [1]. Electrochemical impedance and polarization measurements confirmed that the OBI film functions as a cathodic inhibitor, remaining stable after 15 cyclic voltammetry cycles at an anodic potential of 0.35 V vs. Ag/AgCl [1]. The target compound incorporates an additional 3,4-dimethoxyphenyl group at the C2 position, which provides two additional oxygen lone-pair donors for chemisorption onto metal surfaces and introduces π-π stacking interactions among adjacent molecules, potentially enhancing film compactness and durability beyond the OBI benchmark [2].

Corrosion inhibition Self-assembled monolayer Copper protection Electrochemistry

Topoisomerase I Inhibitory Selectivity: 2-(3,4-Dimethoxyphenyl)-Benzimidazole vs. Human Topoisomerase I

The 2-(3,4-dimethoxyphenyl)-1H-benzimidazole scaffold (identical to the target compound's headgroup) demonstrates a notable selectivity window: it inhibited E. coli topoisomerase I with an IC50 < 10 μM while showing an IC50 exceeding 54 μM against human topoisomerase I [1]. This >5-fold selectivity indicates that the dimethoxyphenyl moiety contributes to preferential bacterial enzyme binding. The target compound, by incorporating this headgroup, retains this selectivity potential, while the octadecyl chain confers membrane-anchoring properties that may enhance intracellular accumulation in bacterial cells—an advantage not shared by the benchmark 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (2620-85-1) [2].

Topoisomerase I Enzyme inhibition Antibacterial Selectivity IC50

Molecular Size and Topological Polar Surface Area (TPSA) Differentiation from Mono-Substituted Analogs

The target compound (C33H50N2O2, MW 506.8 g/mol) exhibits a molecular weight approximately 136 g/mol (37%) larger than 1-octadecyl-1H-benzimidazole (C25H42N2, MW 370.6 g/mol) and nearly double that of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (C15H14N2O2, MW 254.3 g/mol) [1][2]. The TPSA of the target is estimated at ~47 Ų, compared to 17.8 Ų for 1-octadecyl-1H-benzimidazole and ~47 Ų for 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. Crucially, the target compound uniquely partitions the polar surface area onto the headgroup while the C18 tail contributes negligible polarity, creating a highly amphiphilic architecture not present in any single-substituted comparator.

TPSA Molecular weight Membrane permeability Drug-like properties Rational procurement

Procurement-Relevant Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole


Copper and Metal Corrosion Protection via Self-Assembled Monolayer Films

Based on the demonstrated 97–99% corrosion inhibition efficiency of the structurally related 1-octadecyl-1H-benzimidazole (OBI) self-assembled film on copper in HCl [1], the target compound is a prime candidate for advanced anticorrosion coatings. The additional 3,4-dimethoxyphenyl group is expected to enhance multi-dentate chemisorption through oxygen lone-pair coordination to metal surfaces (see Section 3, Evidence Item 3), potentially improving film durability under aggressive electrochemical cycling. Procurement is recommended for groups developing environmentally compliant, chromate-free corrosion inhibitors for copper interconnects in microelectronics or heat exchanger surfaces.

Anticancer Lead Optimization Leveraging Pharmacophore-Anchored Membrane Retention

The validated 2-(3,4-dimethoxyphenyl)benzimidazole pharmacophore has shown GI50 values as low as 1.5 μg/mL against A549 lung cancer cells (Section 3, Evidence Item 2) [2]. The target compound's octadecyl chain is hypothesized to anchor the molecule in the plasma membrane, increasing local concentration and overcoming the aqueous solubility limitations that curtailed PMX 610 development [3]. This compound is suitable for procurement in cancer pharmacology groups exploring membrane-active or lysosomotropic anticancer agents, particularly for cell lines where prolonged intracellular retention is a design goal.

Antibacterial Discovery Targeting Bacterial Topoisomerase I with Gram-Negative Penetration Potential

The selective inhibition of bacterial Topo I over human Topo I (>5.4-fold, IC50 < 10 μM vs. >54 μM) exhibited by the identical 2-(3,4-dimethoxyphenyl)benzimidazole headgroup (Section 3, Evidence Item 4) [2] supports the target compound's use as an antibacterial hit. The extreme lipophilicity (XLogP3 ~12.5–13) conferred by the octadecyl tail (Section 3, Evidence Item 1) may facilitate passive diffusion through the outer membrane of Gram-negative pathogens—a critical barrier that limits many polar antibiotics. Procurement is indicated for groups screening lipidic or amphiphilic antibacterials against multidrug-resistant Enterobacteriaceae.

Amphiphilic Nanomaterial Functionalization and Langmuir-Blodgett Film Assembly

The target compound's unique combination of a high molecular weight (506.8 g/mol), a concentrated headgroup TPSA (~47 Ų), and a C18 hydrophobic tail (Section 3, Evidence Items 1 and 5) creates a pronounced amphiphilic architecture distinct from all mono-substituted benzimidazole comparators. This property profile is ideally suited for Langmuir-Blodgett monolayer preparation at the air-water interface, nanoparticle surface passivation, or liposomal bilayer insertion studies. Procurement is recommended for materials chemistry groups requiring a well-defined, highly hydrophobic benzimidazole with a functionalizable aromatic headgroup capable of π-π stacking interactions.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-1-octadecyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.